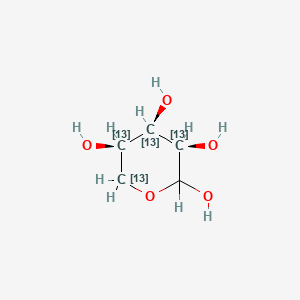

![molecular formula C12H16O7 B584026 Tri-O-acetil-D-[1-13C]galactal CAS No. 478518-74-0](/img/structure/B584026.png)

Tri-O-acetil-D-[1-13C]galactal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

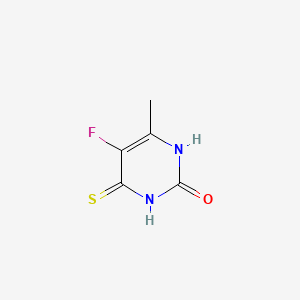

Tri-O-acetyl-D-[1-13C]galactal: is a labeled carbohydrate derivative, specifically a galactal, where the carbon at position 1 is replaced with the isotope carbon-13. This compound is used primarily in research settings, particularly in the study of carbohydrate chemistry and metabolic pathways .

Aplicaciones Científicas De Investigación

Tri-O-acetyl-D-[1-13C]galactal is used extensively in scientific research, including:

Chemistry: It serves as a building block for the synthesis of complex carbohydrates and oligosaccharides.

Biology: It is used in metabolic studies to trace the pathways of carbohydrate metabolism.

Medicine: It is used in the development of diagnostic tools and therapeutic agents.

Industry: It is used in the production of isotopically labeled compounds for various applications

Mecanismo De Acción

Target of Action

Tri-O-acetyl-D-[1-13C]galactal is primarily used in proteomics research . It’s important to note that the targets of a compound can vary depending on the context of its use, such as the type of cells or organisms in which it is applied.

Mode of Action

It is known that the compound is a stable isotope form of D-galactal , which is a carbohydrate inhibitor of ricin . .

Biochemical Pathways

As a stable isotope, it has been incorporated into drug molecules as tracers for quantitation during the drug development process . This suggests that it may be involved in various biochemical pathways depending on the specific drug molecule it is incorporated into.

Pharmacokinetics

It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

As a stable isotope, it is primarily used as a tracer in drug development , which suggests that its effects would largely depend on the specific drug molecule it is incorporated into.

Action Environment

It is known that many human cytokines will produce a response in mouse cell lines, and many mouse proteins will show activity on human cells . This suggests that the action of Tri-O-acetyl-D-[1-13C]galactal may be influenced by the specific biological environment in which it is used.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of Tri-O-acetyl-D-[1-13C]galactal typically involves the acetylation of D-galactalThe reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods: : While specific industrial production methods for Tri-O-acetyl-D-[1-13C]galactal are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of isotopically labeled starting materials is crucial for the production of this compound .

Análisis De Reacciones Químicas

Types of Reactions: : Tri-O-acetyl-D-[1-13C]galactal undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

Substitution: This reaction can replace acetyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate or chromium trioxide.

Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can yield alcohols .

Comparación Con Compuestos Similares

Similar Compounds

Tri-O-acetyl-D-galactal: Similar in structure but without the carbon-13 isotope.

Tri-O-acetyl-D-glucal: Another acetylated carbohydrate derivative used in similar research applications

Uniqueness: : The uniqueness of Tri-O-acetyl-D-[1-13C]galactal lies in its isotopic labeling, which provides a distinct advantage in tracing and studying metabolic pathways. This makes it particularly valuable in research settings where precise tracking of molecular transformations is required .

Propiedades

IUPAC Name |

[(2R,3R,4R)-3,4-diacetyloxy-(613C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-BINFZZBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H](C=[13CH]O1)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine](/img/structure/B583952.png)

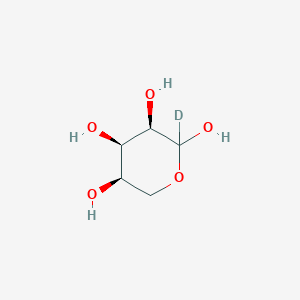

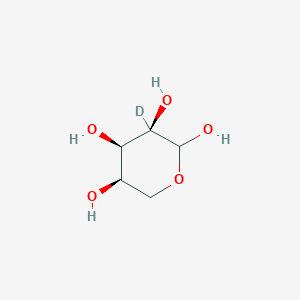

![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)

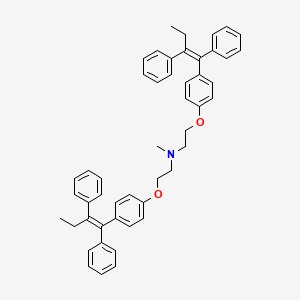

![[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583961.png)